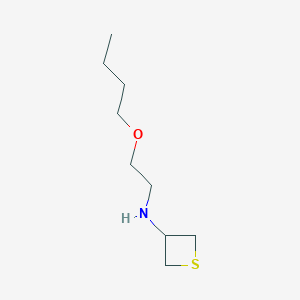
N-(2-Butoxyethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Butoxyethyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thietane ring attached to a butoxyethyl group and an amine group.
Preparation Methods
The synthesis of N-(2-Butoxyethyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chlorothietane with 2-butoxyethylamine under basic conditions. This reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process .
Industrial production methods for thietane derivatives often involve the use of photochemical [2 + 2] cycloadditions, where alkenes and thiocarbonyl compounds react to form the thietane ring. This method is particularly useful for producing spirothietanes and other complex thietane derivatives .
Chemical Reactions Analysis
N-(2-Butoxyethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thietane ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Scientific Research Applications
N-(2-Butoxyethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of N-(2-Butoxyethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the thietane ring’s sulfur atom can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
N-(2-Butoxyethyl)thietan-3-amine can be compared with other thietane derivatives, such as thietan-3-amine and thietan-3-yl acetate. While these compounds share the thietane ring structure, this compound is unique due to the presence of the butoxyethyl group, which imparts different chemical and physical properties. This uniqueness makes it suitable for specific applications where other thietane derivatives may not be as effective .
Similar Compounds
- Thietan-3-amine
- Thietan-3-yl acetate
- 2-Methylthietan-3-amine
- 2-Ethylthietan-3-amine
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
N-(2-butoxyethyl)thietan-3-amine |
InChI |
InChI=1S/C9H19NOS/c1-2-3-5-11-6-4-10-9-7-12-8-9/h9-10H,2-8H2,1H3 |
InChI Key |
NPGPWTRMGGDGJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















